

A Comparative Guide to the ^1H NMR Spectra of $\text{C}_4\text{H}_9\text{I}$ Isomers

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Compound of Interest

Compound Name: 1-Iodo-2-methylpropane

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of spectroscopic techniques is paramount for the accurate identification and characterization of molecular structures. This guide provides a detailed comparison of the proton nuclear magnetic resonance (^1H NMR) spectra of the four constitutional isomers of $\text{C}_4\text{H}_9\text{I}$: 1-iodobutane, 2-iodobutane, **1-iodo-2-methylpropane**, and 2-iodo-2-methylpropane. The distinct electronic environments of the protons in each isomer result in unique ^1H NMR spectra, allowing for their unambiguous differentiation.

Quantitative ^1H NMR Data Comparison

The following table summarizes the key ^1H NMR spectroscopic data for the four isomers of $\text{C}_4\text{H}_9\text{I}$. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), with the multiplicity and integration of each signal provided.

| Isomer | Structure | Proton Environment | Chemical Shift (δ , ppm) | Multiplicity | Integration |
|------------------------|--|------------------------|----------------------------------|--------------|-------------|
| 1-Iodobutane | $\text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{I}$ | $-\text{CH}_2\text{I}$ | ~ 3.20 | Triplet (t) | 2H |
| | $-\text{CH}_2-$ (adjacent to CH_2I) | Sextet | ~ 1.80 | | 2H |
| | $-\text{CH}_2-$ (adjacent to CH_3) | Sextet | ~ 1.42 | | 2H |
| | $-\text{CH}_3$ | Triplet (t) | ~ 0.93 | | 3H |
| 2-Iodobutane | $\text{CH}_3\text{CH}(\text{I})\text{CH}_2\text{CH}_3$ | $-\text{CHI}$ | ~ 4.16 | Sextet | 1H |
| | $-\text{CH}_2-$ | Multiplet (m) | $\sim 1.92, \sim 1.69$ | | 2H |
| | $-\text{CH}_3$ (adjacent to CHI) | Doublet (d) | ~ 1.81 | | 3H |
| | $-\text{CH}_3$ (terminal) | Triplet (t) | ~ 1.00 | | 3H |
| 1-Iodo-2-methylpropane | $(\text{CH}_3)_2\text{CHCH}_2\text{I}$ | $-\text{CH}_2\text{I}$ | ~ 3.14 | Doublet (d) | 2H |
| | $-\text{CH}-$ | Nonet | ~ 1.74 | | 1H |
| | $-(\text{CH}_3)_2$ | Doublet (d) | ~ 1.02 | | 6H |
| 2-Iodo-2-methylpropane | $(\text{CH}_3)_3\text{CI}$ | $-(\text{CH}_3)_3$ | ~ 1.95 | Singlet (s) | 9H |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration. The multiplicity describes the splitting pattern of the signal (e.g., s = singlet, d = doublet, t = triplet).

Experimental Protocol for ^1H NMR Spectroscopy

The following is a generalized methodology for the acquisition of ^1H NMR spectra for the $\text{C}_4\text{H}_9\text{I}$ isomers.

1. Sample Preparation:

- Dissolve approximately 5-10 mg of the $\text{C}_4\text{H}_9\text{I}$ isomer in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3).
- Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm.
- Transfer the solution to a 5 mm NMR tube.

2. Instrumentation:

- A standard NMR spectrometer with a proton frequency of 300 MHz or higher is suitable.
- The instrument should be equipped with a probe capable of performing standard ^1H NMR experiments.

3. Data Acquisition:

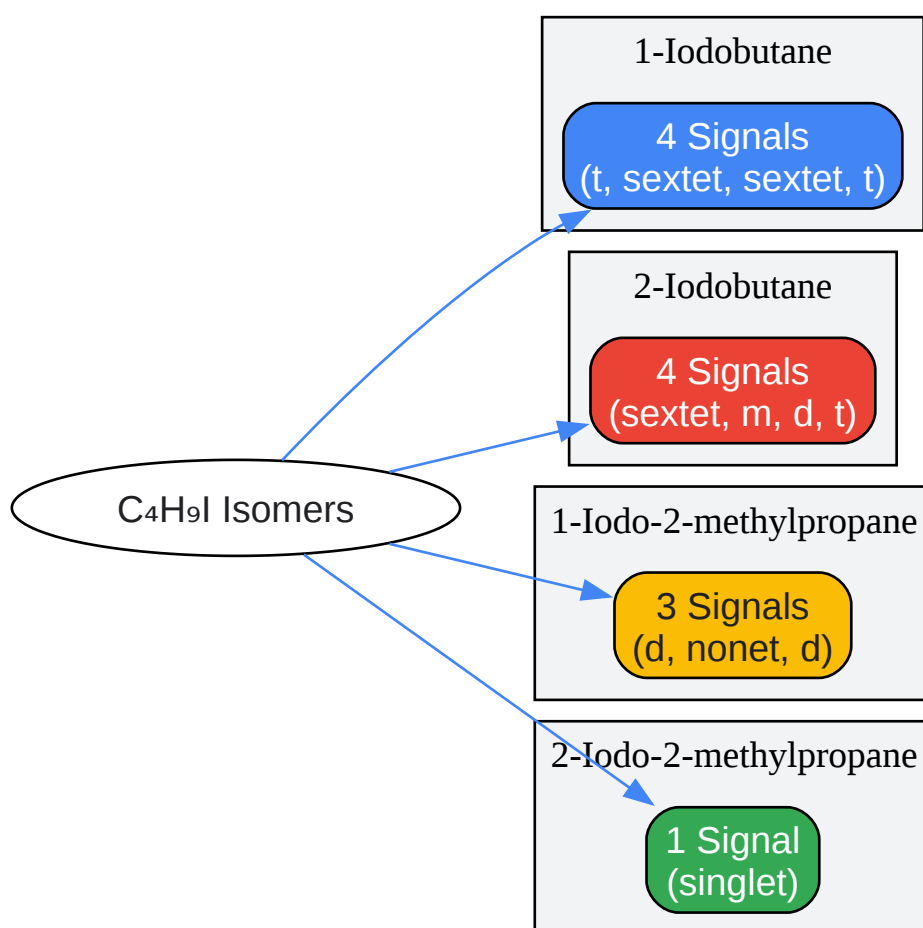
- Tune and shim the instrument to ensure a homogeneous magnetic field.
- Acquire the ^1H NMR spectrum at room temperature.
- A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- The spectral width should be set to cover the expected range of proton chemical shifts (typically 0-10 ppm).

4. Data Processing:

- The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the frequency-domain spectrum.
- The spectrum is phased and the baseline is corrected.
- The chemical shifts of the signals are referenced to the TMS signal at 0.00 ppm.
- The signals are integrated to determine the relative ratios of the different types of protons.
- The multiplicity of each signal is determined by analyzing the splitting pattern.

Visualization of ^1H NMR Features

The following diagram illustrates the structural differences between the $\text{C}_4\text{H}_9\text{I}$ isomers and their corresponding key ^1H NMR spectral features, such as the number of unique proton environments and the expected splitting patterns.



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Caption: Structural isomers of C₄H₉I and their distinct ¹H NMR signal patterns.

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